molecular formula C8H7ClO2S2 B13074349 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13074349
M. Wt: 234.7 g/mol
InChI Key: DMFFHYUFOQGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (CAS 1597282-75-1) is a versatile sulfur and nitrogen-containing heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C8H7ClO2S2 and a molecular weight of 234.72 g/mol, features a fused thieno[2,3-c]thiopyran scaffold, a structure of high interest in the development of bioactive molecules . The presence of both a carboxylic acid and a chloro substituent on the aromatic system makes it a valuable intermediate for further synthetic elaboration, including nucleophilic substitution and condensation reactions. Compounds based on the thieno[2,3-c]thiopyran and related thieno[2,3-c]pyran scaffolds have been identified as key structural motifs in the search for novel therapeutics. Research into analogous structures has demonstrated their potential as cannabinoid receptor agonists with analgesic properties, and as inhibitors of specific enzymes like tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . Furthermore, such fused heterocyclic systems are frequently employed in the synthesis of complex molecules with diverse biological activities, including antioxidant, antibacterial, and antitumoral effects . This product is intended for research purposes as a critical synthetic intermediate. It can be utilized to construct more complex heterocyclic systems for screening in various biological assays, contributing to lead optimization efforts in pharmaceutical development . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H7ClO2S2

Molecular Weight

234.7 g/mol

IUPAC Name

2-chloro-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H7ClO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11)

InChI Key

DMFFHYUFOQGJOX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=C(S2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes

  • Cyclization of 2-Chlorothiophene-3-carboxylic Acid with Sulfur and Base
    A common laboratory method involves the reaction of 2-chlorothiophene-3-carboxylic acid with elemental sulfur and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is typically refluxed to promote the formation of the fused thiopyran ring, resulting in the bicyclic thieno-thiopyran structure. This method leverages the nucleophilic attack of sulfur onto the thiophene ring, facilitating ring closure.

  • Reaction Conditions and Optimization
    The reaction temperature is maintained at reflux (around 150°C for DMF), and reaction times vary from several hours to overnight to ensure complete cyclization. The base concentration and sulfur stoichiometry are optimized to maximize yield and minimize side reactions.

Industrial-Scale Production

  • Continuous Flow Reactor Systems
    For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction parameters such as temperature, mixing, and reaction time. This approach enhances reproducibility and yield while reducing batch-to-batch variability.

  • Purification Techniques
    Post-reaction, the crude product undergoes purification via recrystallization from suitable solvents or chromatographic methods to achieve high purity. Solvent selection is critical to ensure efficient crystallization without decomposition.

Step Reactants Conditions Outcome
1 2-Chlorothiophene-3-carboxylic acid, S, K2CO3 DMF, reflux, 6-12 hours Cyclization to form fused thiopyran ring
2 Crude product Recrystallization or chromatography Purified 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
  • Reaction Mechanism Insights
    The cyclization involves nucleophilic attack by sulfur on the thiophene ring activated by the base, followed by ring closure to form the thiopyran ring. The presence of the chlorine atom at position 2 influences the electronic density and reactivity of the thiophene ring, facilitating selective cyclization.

  • Yield and Purity
    Laboratory yields typically range from 60% to 85%, depending on reaction conditions and precursor purity. Industrial processes aim for yields above 90% through process optimization.

  • Substitution and Functionalization Potential
    The chlorine substituent is reactive towards nucleophilic substitution, allowing further functionalization of the molecule for derivative synthesis. This versatility is valuable for medicinal chemistry applications.

Method Type Key Reactants Solvent Conditions Yield Range Notes
Laboratory Cyclization 2-Chlorothiophene-3-carboxylic acid, S, K2CO3 DMF Reflux, 6-12 h 60-85% Simple setup, moderate yield
Industrial Continuous Flow Same as above DMF or similar Controlled flow, optimized temp >90% Scalable, high reproducibility
Purification Crude product Various Recrystallization or chromatography N/A Essential for high purity

The preparation of this compound is well-established through cyclization of 2-chlorothiophene-3-carboxylic acid with sulfur in the presence of a base under reflux in polar solvents. Industrial adaptations employ continuous flow technology to enhance yield and consistency. The chlorine substituent offers a handle for further chemical modifications, expanding the compound’s utility in pharmaceutical and biochemical research.

This synthesis approach is supported by detailed mechanistic understanding and optimized reaction conditions, making it a reliable method for producing this heterocyclic compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atoms in the thiophene and thiopyran rings can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-methanol.

Scientific Research Applications

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their function. Pathways involved could include inhibition of key metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : Chloro-substituted derivatives (e.g., 10b) exhibit lower yields compared to methoxy analogs (10c), likely due to steric hindrance or side reactions .
  • Biological Relevance: The carboxylic acid group in the target compound may enable hydrogen bonding in protein binding sites, a feature less pronounced in ester or amide derivatives .
  • Stability: Thienothiopyran systems with sulfur atoms may exhibit greater metabolic stability than pyrrolopyridines, advantageous in drug design.

Biological Activity

Overview

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound characterized by its unique fused ring structure that includes both thiophene and thiopyran elements. This compound has garnered interest due to its potential biological activities, primarily attributed to its carboxylic acid functional group which enhances its reactivity and interaction with biological molecules.

  • Molecular Formula : C8H6ClO2S2
  • Molecular Weight : Approximately 234.7 g/mol
  • Structure : The compound features a chlorine atom at the 2-position of the thieno ring, influencing its biological interactions and reactivity.

Biological Activities

Research indicates that this compound possesses a range of biological activities. Key findings include:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

Modification Effect on Activity
Chlorine SubstitutionEnhances antibacterial properties
Carboxylic Acid GroupIncreases solubility and bioavailability
Alteration of Ring StructureAffects enzyme binding affinity

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In a study evaluating various thieno derivatives, this compound exhibited MIC values ranging from 4.01 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research indicated that this compound showed cytotoxic effects on human cancer cell lines with IC50 values below 20 µM, suggesting a promising avenue for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    • Detailed enzymatic assays revealed that the compound effectively inhibited specific serine hydrolases involved in lipid metabolism, corroborating its potential as a therapeutic agent in metabolic diseases .

Potential Applications

Given its diverse biological activities, this compound holds promise for applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemical Research : As a tool for studying enzyme mechanisms and cellular pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.